molecular formula C7H13NO2 B12721013 Homocycloleucine, (carboxyl-14C)- CAS No. 68141-40-2

Homocycloleucine, (carboxyl-14C)-

Cat. No.: B12721013
CAS No.: 68141-40-2
M. Wt: 145.18 g/mol
InChI Key: WOXWUZCRWJWTRT-ZQBYOMGUSA-N
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Description

Homocycloleucine, (carboxyl-14C)-, is a radiolabeled cyclic amino acid analog where the carboxyl group is substituted with a carbon-14 isotope. Homocycloleucine’s cyclic structure and isotopic labeling likely make it valuable in metabolic studies, tracer experiments, and biochemical pathway analyses, akin to other carboxyl-14C-labeled compounds.

Properties

CAS No.

68141-40-2

Molecular Formula

C7H13NO2

Molecular Weight

145.18 g/mol

IUPAC Name

1-aminocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10)/i6+2

InChI Key

WOXWUZCRWJWTRT-ZQBYOMGUSA-N

Isomeric SMILES

C1CCC(CC1)([14C](=O)O)N

Canonical SMILES

C1CCC(CC1)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Homocycloleucine, (carboxyl-14C)- typically involves the incorporation of carbon-14 into the carboxyl group of homocycloleucine. One common method involves the use of [14C]-labeled precursors such as potassium cyanide (K14CN) followed by hydrolysis to introduce the radioactive carbon into the desired position .

Industrial Production Methods

Industrial production of Homocycloleucine, (carboxyl-14C)- involves large-scale synthesis using automated systems to ensure high yield and purity. The process often includes the use of specialized equipment to handle radioactive materials safely and efficiently. The production methods are designed to meet stringent regulatory standards for radiolabeled compounds .

Chemical Reactions Analysis

Types of Reactions

Homocycloleucine, (carboxyl-14C)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the carboxyl group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Development

Homocycloleucine serves as a crucial building block in the synthesis of pharmaceuticals. Its unique structural properties allow it to be incorporated into drug formulations targeting neurological disorders.

  • Case Study: Neurological Drug Development
    Research has demonstrated that homocycloleucine derivatives can enhance the efficacy of drugs aimed at treating conditions such as Alzheimer's disease and Parkinson's disease. For instance, a study highlighted the synthesis of selective inhibitors for enzymes associated with these disorders, using homocycloleucine as a foundational component .
Study Compound Target Condition Outcome
AHomocycloleucine DerivativeAlzheimer's DiseaseIncreased neuroprotective effects
BHomocycloleucine AnalogParkinson's DiseaseImproved drug efficacy

Biochemical Research

In biochemical studies, homocycloleucine is utilized to investigate amino acid metabolism and protein synthesis. Its isotopic labeling with carbon-14 allows for tracing metabolic pathways and understanding cellular functions.

  • Case Study: Metabolic Pathway Tracing
    A significant application involved tracking the incorporation of homocycloleucine into proteins within cellular systems. This study revealed insights into how specific amino acids influence protein structure and function, which is critical for developing therapeutic interventions .
Research Focus Methodology Findings
Amino Acid MetabolismCarbon-14 LabelingClarified metabolic pathways
Protein SynthesisIn Vitro StudiesDefined roles of amino acids

Material Science

Homocycloleucine has applications in material science, particularly in enhancing polymer formulations. Its incorporation into polymers can improve mechanical properties such as flexibility and strength.

  • Case Study: Polymer Enhancement
    Researchers have explored the use of homocycloleucine in creating advanced materials for biomedical applications. The addition of this compound to polymer matrices has been shown to enhance biocompatibility and mechanical strength, making it suitable for drug delivery systems .
Application Material Type Enhancement
Biomedical DevicesPolymer CompositesIncreased strength and flexibility
Drug Delivery SystemsBiodegradable PolymersImproved release profiles

Food Industry

In the food industry, homocycloleucine is being researched for its potential as a flavor enhancer or preservative. Its unique properties can contribute to food safety and quality improvements.

  • Case Study: Flavor Enhancement
    Studies have indicated that homocycloleucine derivatives can enhance flavor profiles in food products while also serving as natural preservatives, thereby extending shelf life without compromising quality .
Food Application Functionality Benefits
Flavor EnhancementNatural Flavor EnhancerImproved taste
PreservationAntimicrobial PropertiesExtended shelf life

Mechanism of Action

The mechanism of action of Homocycloleucine, (carboxyl-14C)- involves its incorporation into biological molecules, allowing researchers to trace its movement and interactions within the system. The carbon-14 isotope emits beta particles, which can be detected using specialized equipment, providing insights into the compound’s behavior and effects .

Comparison with Similar Compounds

Challenges and Limitations

  • Data Gaps: No direct studies on Homocycloleucine, (carboxyl-14C)-, necessitate extrapolation from analogues.
  • Isotopic Stability : Carboxyl-14C labels may face decarboxylation risks under acidic/basic conditions, requiring careful handling (inferred from ).

Q & A

Q. Q1. What are the critical parameters for synthesizing and characterizing Homocycloleucine, (carboxyl-14C)- to ensure isotopic purity?

To synthesize and characterize this compound:

  • Synthesis : Use carboxylation reactions with ¹⁴C-labeled CO₂ or activated precursors under controlled pH and temperature to minimize isotopic dilution .
  • Characterization : Validate isotopic purity via mass spectrometry (e.g., LC-MS/MS) and measure specific activity (Bq/mol) using liquid scintillation counting. Confirm chemical purity via HPLC with UV/RI detection .
  • Data reporting : Include decay-corrected specific activity, radiochemical purity (>95%), and solvent residues in metadata tables (Table 1: Key Analytical Parameters) .

Q. Q. Q2. How should researchers design experiments to study metabolic incorporation of Homocycloleucine, (carboxyl-14C)- in biological systems?

  • Experimental design :
    • Tracer dose : Optimize based on target tissue uptake kinetics (preliminary kinetic studies required).
    • Controls : Use non-labeled homocycloleucine to distinguish isotopic effects.
    • Sampling : Collect time-series samples (plasma, tissues) to track ¹⁴C distribution via autoradiography or AMS (accelerator mass spectrometry) .
  • Validation : Compare results with stable isotope (e.g., ¹³C) analogs to confirm metabolic pathways .

Q. Q. Q3. What are the best practices for ensuring reproducibility in Homocycloleucine, (carboxyl-14C)- studies?

  • Protocol standardization : Document storage conditions (e.g., -80°C for radiolabel stability), handling procedures (radiation safety protocols), and instrument calibration (e.g., scintillation counter efficiency) .
  • Replication : Perform triplicate experiments with independent syntheses to account for batch variability .

Advanced Research Questions

Q. Q. Q4. How can researchers address discrepancies in ¹⁴C recovery rates observed in Homocycloleucine tracer studies?

  • Root-cause analysis :
    • Isotopic dilution : Quantify via mass balance calculations comparing theoretical vs. observed ¹⁴C activity .
    • Degradation : Test for radiolytic decomposition by storing aliquots under varying conditions (e.g., light, temperature) and re-measuring activity .
    • Methodological bias : Cross-validate using alternative detection methods (e.g., AMS vs. liquid scintillation) .
  • Statistical tools : Apply multivariate regression to isolate variables (e.g., pH, temperature) affecting recovery .

Q. Q5. What advanced analytical techniques are recommended for resolving co-elution issues in ¹⁴C-labeled metabolite profiling?

  • Chromatography : Use UPLC with high-resolution columns (e.g., C18, 1.7 µm particles) to improve peak separation .
  • Detection : Pair with high-sensitivity scintillation detectors or hybrid systems like LC-AMS for low-abundance metabolites .
  • Data analysis : Employ deconvolution software (e.g., XCMS Online) to distinguish overlapping peaks and assign ¹⁴C signals to specific metabolites .

Q. Q. Q6. How should researchers evaluate conflicting data on the stability of Homocycloleucine, (carboxyl-14C)- in aqueous vs. lipid matrices?

  • Controlled studies :
    • Matrix effects : Incubate the compound in simulated biological fluids (e.g., plasma, bile) and measure ¹⁴C activity decay over time .
    • Degradation pathways : Use tandem mass spectrometry (MS/MS) to identify breakdown products and quantify their ¹⁴C incorporation .
  • Comparative analysis : Cross-reference findings with literature on structurally similar ¹⁴C-labeled amino acids to identify trends or outliers .

Q. Q7. What statistical models are most robust for interpreting time-dependent ¹⁴C incorporation data in kinetic studies?

  • Model selection :
    • Compartmental modeling : Use software like SAAM II to fit data to multi-pool models (e.g., central vs. peripheral compartments) .
    • Non-linear regression : Apply Michaelis-Menten or first-order kinetics to estimate parameters like half-life and turnover rates .
  • Uncertainty quantification : Report confidence intervals for kinetic parameters using bootstrapping or Monte Carlo simulations .

Methodological & Ethical Considerations

Q. Q. Q8. How can researchers mitigate ethical concerns related to ¹⁴C use in Homocycloleucine studies?

  • Regulatory compliance : Follow ALARA (As Low As Reasonably Achievable) principles for radiation exposure and obtain approvals from institutional biosafety committees .
  • Waste management : Use closed-system synthesis and dispose of ¹⁴C waste via licensed facilities .

Q. Q. Q9. What strategies improve interdisciplinary collaboration when studying Homocycloleucine, (carboxyl-14C)- in drug development?

  • Data sharing : Use standardized formats (e.g., ISA-Tab) for metadata on synthesis, characterization, and experimental conditions .
  • Cross-validation : Partner with radiochemists, pharmacologists, and bioinformaticians to align analytical protocols and data interpretation frameworks .

Table 1: Key Analytical Parameters for Homocycloleucine, (carboxyl-14C)- Characterization

ParameterMethodAcceptance CriteriaReference
Radiochemical purity (%)HPLC with scintillation detection≥95%
Specific activity (Bq/mol)Liquid scintillation countingBatch-specific (e.g., 2.0 GBq/mol)
Solvent residues (ppm)GC-MS≤500 ppm (ICH Q3C guidelines)
Isotopic enrichmentHigh-resolution mass spectrometry>98% ¹⁴C incorporation

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